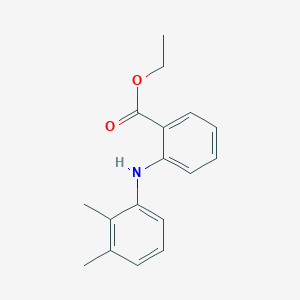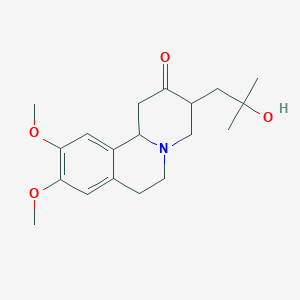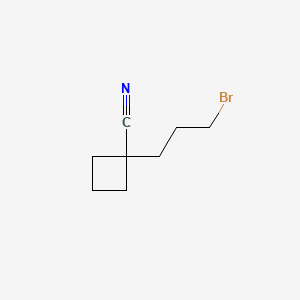
sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate is a fluorinated surfactant known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. This compound is part of a broader class of perfluorinated compounds, which are widely used in various industrial applications due to their exceptional performance characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate typically involves the fluorination of a suitable hydrocarbon precursor followed by sulfonation. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure complete fluorination. The sulfonation step is usually carried out using chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination and sulfonation processes. These processes are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of the fluorinating and sulfonating agents. The final product is purified through distillation or crystallization to achieve the desired purity levels required for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce carboxylic acids.
Applications De Recherche Scientifique
Sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a stabilizer for colloidal dispersions.
Biology: Employed in the preparation of biological membranes and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles.
Industry: Utilized in the production of water-repellent coatings, lubricants, and fire-fighting foams.
Mécanisme D'action
The mechanism of action of sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate involves its ability to reduce surface tension and stabilize emulsions. The sulfonate group interacts with water molecules, while the fluorinated tail provides hydrophobicity, allowing the compound to form micelles and other structures that can encapsulate and transport hydrophobic substances. This dual functionality makes it effective in various applications, from industrial processes to biomedical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Uniqueness
Compared to similar compounds, sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate offers enhanced thermal stability and chemical resistance due to its longer fluorinated chain and the presence of the sulfonate group. These properties make it particularly suitable for applications requiring extreme conditions, such as high-temperature industrial processes and advanced biomedical research.
Propriétés
Numéro CAS |
108026-35-3 |
|---|---|
Formule moléculaire |
C12H4F21NaO3S |
Poids moléculaire |
650.18 g/mol |
Nom IUPAC |
sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate |
InChI |
InChI=1S/C12H5F21O3S.Na/c13-3(14,1-2-37(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33;/h1-2H2,(H,34,35,36);/q;+1/p-1 |
Clé InChI |
RJOJXXCFXVMGLF-UHFFFAOYSA-M |
SMILES canonique |
C(CS(=O)(=O)[O-])C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



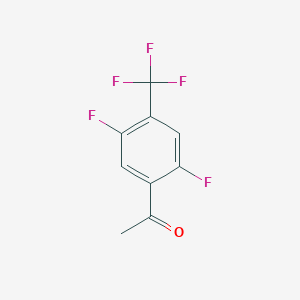
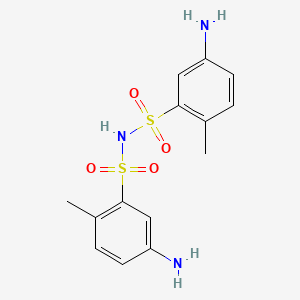
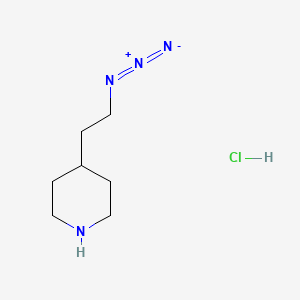
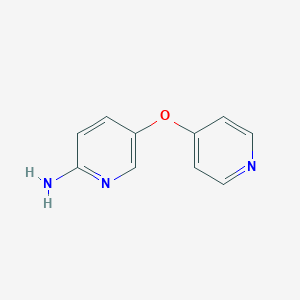

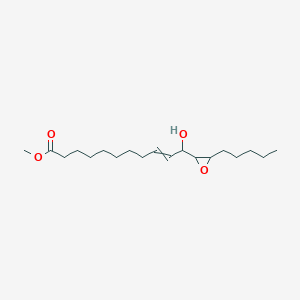
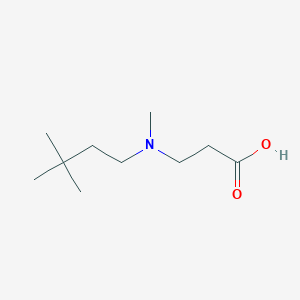
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)

